4-Bromo-2-(ethylsulfanyl)benzaldehyde
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Overview
Description
Scientific Research Applications
Synthesis of Halogenated Thiophenes : 4-Bromo-2-(ethylsulfanyl)benzaldehyde is utilized in the synthesis of various halogenated benzo[b]thiophenes, serving as a precursor for derivatives with different halogen atoms. This method avoids group migration and is efficient, yielding diverse dihalobenzo[b]thiophenes in moderate to excellent yields, proving its significance in preparing structurally complex compounds (Mikami et al., 2019).
Preparation of Photolabile Protecting Groups : This compound plays a role in the preparation of photolabile protecting groups for aldehydes and ketones. It's part of the synthesis of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, which under simulated physiological conditions, releases protected compounds like benzaldehyde and acetophenone upon exposure to light (Lu et al., 2003).
Development of Schiff Base Compounds : It is used in synthesizing Schiff base compounds like (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide. These compounds have interesting structural features, confirmed by X-ray crystallography, and exhibit a range of intermolecular interactions. Their vibrational spectroscopic studies, electronic properties, and chemical reactivity descriptors are valuable in various scientific investigations (Arunagiri et al., 2018).
Enhancement of Synthesis Processes : It's involved in improving the synthesis process of valuable compounds like ethyl vanillin. Modifications in the synthesis stages, like the introduction of different catalysts or solvents, have been shown to significantly increase yields, highlighting the compound's role in optimizing industrial chemical processes (Jiangao, 2010).
Magnetic Properties in Material Science : The compound is used in the synthesis of tetranuclear complexes with interesting magnetic properties. These complexes, involving different metal ions and ligands, show dominant ferromagnetic interactions and potential single-molecule magnet behavior, demonstrating the compound's relevance in material science and magnetic studies (Zhang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-ethylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrOS/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDIOIZTWJEBFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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